molecular formula C19H21N5OS B5618530 5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one

5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one

Cat. No. B5618530
M. Wt: 367.5 g/mol
InChI Key: GQHJJZDVDBIXLM-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those incorporating triazole, thiazole, and piperidine rings, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds often serve as key scaffolds in the development of new therapeutic agents due to their versatility and functionalizability.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For example, the synthesis of triazolo[1,5-a]pyridine derivatives can be achieved through the condensation of ester ethoxycarbonylhydrazones with primary amines, leading to a variety of substituted triazoles with potential biological activity (Bektaş et al., 2010).

Molecular Structure Analysis

The crystal structure of related compounds reveals crucial insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets. For instance, crystal structure studies of novel bioactive heterocycles can show how piperidine rings adopt chair conformations and detail the intermolecular hydrogen bonds that may be critical for biological activity (Thimmegowda et al., 2009).

properties

IUPAC Name

5-[2-[(4-methylphenyl)methyl]-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-triazol-3-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-3-5-14(6-4-12)10-24-19(15-7-8-17(25)20-9-15)22-18(23-24)16-11-26-13(2)21-16/h3-6,11,15H,7-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJJZDVDBIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC(=N2)C3=CSC(=N3)C)C4CCC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one

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